molecular formula C8H7NO B020548 4-Hydroxybenzyl cyanide CAS No. 14191-95-8

4-Hydroxybenzyl cyanide

Cat. No.: B020548
CAS No.: 14191-95-8
M. Wt: 133.15 g/mol
InChI Key: AYKYOOPFBCOXSL-UHFFFAOYSA-N
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Description

4-Hydroxybenzyl cyanide, also known as 4-hydroxyphenylacetonitrile, is an organic compound with the molecular formula C8H7NO. It is a hydroxynitrile that is phenylacetonitrile substituted by a hydroxy group at position 4. This compound is of significant interest due to its applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals .

Mechanism of Action

Target of Action

The primary target of 4-Hydroxybenzyl cyanide, also known as 4-Hydroxyphenylacetonitrile, is the enzyme Dopamine beta-hydroxylase . This enzyme plays a crucial role in the biosynthesis of neurotransmitters, specifically in the conversion of dopamine to norepinephrine .

Mode of Action

This compound acts as a suicide substrate for Dopamine beta-hydroxylase . This means that the compound binds to the enzyme and undergoes a transformation that results in the irreversible inactivation of the enzyme . The inactivation is first order in inhibitor (Kd = 1.9 mM, k2 = 0.05 min-1, pH 5.0), and exhibits saturation kinetics .

Biochemical Pathways

This compound is involved in the selective production of primary amines, specifically tyramine . Biochemically, tyramine may be produced by the action of the enzyme tyrosine hydroxylase to form tyrosine that, subsequently, undergoes decarboxylation via the action of the enzyme tyrosine decarboxylase to form tyramine . Tyramine and its analogues are thought to influence aspects of brain chemistry .

Pharmacokinetics

Its molecular weight of 1331473 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

The primary result of the action of this compound is the inactivation of Dopamine beta-hydroxylase . This inactivation can disrupt the normal biosynthesis of neurotransmitters, potentially leading to alterations in neurological function .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH level can affect the rate of enzyme inactivation . Additionally, the presence of other compounds, such as an auxiliary agent, can improve the catalytic performance of the compound .

Safety and Hazards

4-Hydroxybenzyl cyanide is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation . It should be handled with personal protective equipment and stored in a sealed container in a dry room .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxybenzyl cyanide can be synthesized through several methods. One common method involves the reaction of 4-hydroxybenzaldehyde with potassium borohydride as a reducing agent . Another method includes the reaction of 4-hydroxybenzyl alcohol with sodium cyanide and ethyl formate under reflux conditions, yielding a high purity product .

Industrial Production Methods: Industrial production of this compound typically involves the use of 4-hydroxybenzaldehyde as a starting material. The process is carried out at normal temperature and pressure, making it efficient and easy to control. The yield of the finished product is generally high, often exceeding 95% .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxybenzyl cyanide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

4-Hydroxybenzyl cyanide can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific hydroxyl and nitrile functional groups, which allow it to participate in a variety of chemical reactions and make it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-(4-hydroxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c9-6-5-7-1-3-8(10)4-2-7/h1-4,10H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYKYOOPFBCOXSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90161856
Record name 4-Hydroxybenzylcyanide
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Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name 4-Hydroxybenzeneacetonitrile
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Boiling Point

329.00 to 330.00 °C. @ 760.00 mm Hg
Record name 4-Hydroxybenzeneacetonitrile
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CAS No.

14191-95-8
Record name 4-Hydroxybenzyl cyanide
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Record name 4-Hydroxybenzylcyanide
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Record name 4-Hydroxybenzyl cyanide
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Record name 4-hydroxyphenylacetonitrile
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Record name 4-HYDROXYBENZYL CYANIDE
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Record name 4-Hydroxybenzeneacetonitrile
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Melting Point

72 °C
Record name 4-Hydroxybenzeneacetonitrile
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029757
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Synthesis routes and methods I

Procedure details

A stirred suspension of sodium p-hydroxymandelate monohydrate (50 g. of 77% w/w material, the impurity being sodium chloride) and sodium cyanide (12.5 g.) in N,N-dimethylformamide (67.5 ml.) is heated at 135° C. for 2 hours and then cooled. Water (200 ml.) and formic acid (20 ml.) are added and the mixture is extracted twice with methyl isobutyl ketone (200 ml. and 100 ml.). The combined extracts are washed twice with water (50 ml. each time) and are then concentrated by evaporation. There is thus obtained a solution of p-hydroxybenzyl cyanide in methyl isobutyl ketone which is suitable for conversion to p-hydroxyphenylacetamide without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
12.5 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
67.5 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Sodium cyanide (25.0 g.) is added to a stirred suspension of anhydrous sodium p-hydroxymandelate (96 g. of 99% w/w material, the impurity being sodium chloride; prepared from 104 g. of monohydrate by azeotropic distillation with 500 ml. of xylene in a Dean and Stark apparatus) in N,N-dimethylformamide (100 ml.), and the mixture is heated at 135° C. for 1 hour and then cooled. Water (170 ml.) and formic acid (38 ml.) are added and the mixture is extracted twice with methyl isobutyl ketone (330 ml. and 170 ml. respectively). The combined extracts are washed twice with water (240 ml. and 180 ml. respectively) and then concentrated by evaporation. There is thus obtained a solution of p-hydroxybenzyl cyanide in methyl isobutyl ketone which is suitable for conversion to p-hydroxyphenylacetamide without further purification.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
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Reaction Step Two

Synthesis routes and methods III

Procedure details

Sodium hydroxide (4.0 g.) and sodium cyanide (5.0 g.) are added to a stirred suspension of sodium p-hydroxymandelate monohydrate (19 g. of 89% w/w material, the impurity being sodium chloride) in N,N-dimethylformamide (100 ml.) and the mixture is stirred and heated at 135° C. for 4 hours and then cooled. Formic acid (7.7 ml.) and water (200 ml.) are added and the mixture is extracted twice with methyl isobutyl ketone (100 ml. and 75 ml.). The combined extracts are washed twice with water (40 ml. each time) and are then concentrated by evaporation. There is thus obtained a solution of p-hydroxybenzyl cyanide in methyl isobutyl ketone which is suitable for conversion to p-hydroxyphenylacetamide without further purification.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
Quantity
100 mL
Type
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Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Quantity
7.7 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

A mixture of sodium p-hydroxymandelate monohydrate (208 g.), sodium cyanide (49 g.), potassium carbonate (69 g.), methyl formate (80 ml.) and methanol (300 ml.) is heated under reflux for 8 hours, the temperature being maintained below 58° C. as methyl formate is consumed in the early stages of the reaction by the dropwise addition of further methyl formate (120 ml.). The mixture is cooled and acidified to pH 4 with concentrated aqueous hydrochloric acid (90 ml.), and water (300 ml.) is added dropwise whilst the mixture is distilled under reduced pressure, until the final volume of the two-layer mixture is 530 ml. The upper organic layer is collected and the lower aqueous layer is extracted twice with methyl isobutyl ketone (80 ml. each time). The extracts and organic layer are combined and the mixture is washed with saturated sodium chloride solution (100 ml.) and then with water (80 ml.). The methyl isobutyl ketone is removed by evaporation and there is thus obtained as residue p-hydroxybenzyl cyanide (120 g.) which is suitable for conversion to p-hydroxyphenylacetamide without further purification.
Quantity
208 g
Type
reactant
Reaction Step One
Quantity
49 g
Type
reactant
Reaction Step One
Quantity
69 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

A mixture of 4.96 g. para-hydroxybenzyl alcohol 2.4 g. sodium cyanide 12 ml. ethanol and 12 ml. ethyl formate is heated with stirring under reflux for a period of ninety minutes. The reaction product is then subjected to the same isolation process as in Example 1 to give a 94% yield of crude product showing a melting point of 58°-61° C. uncorrected.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
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Reaction Step Four
Yield
94%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxybenzyl cyanide
Reactant of Route 2
4-Hydroxybenzyl cyanide
Reactant of Route 3
4-Hydroxybenzyl cyanide
Reactant of Route 4
4-Hydroxybenzyl cyanide
Reactant of Route 5
Reactant of Route 5
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Reactant of Route 6
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